1,2,4,5-Tetrazine-3,6-diamine

Descripción general

Descripción

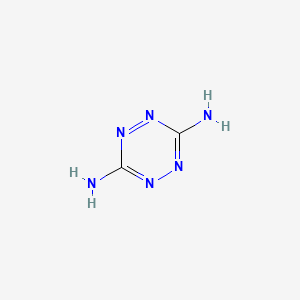

1,2,4,5-Tetrazine-3,6-diamine is a heterocyclic compound with the molecular formula C2H4N6 It is characterized by a six-membered ring containing four nitrogen atoms and two amino groups at the 3 and 6 positions

Métodos De Preparación

The synthesis of 1,2,4,5-Tetrazine-3,6-diamine can be achieved through several routes. One common method involves the reaction of hydrazine with dicyandiamide under controlled conditions. The reaction typically proceeds as follows:

Hydrazine and Dicyandiamide Reaction: Hydrazine (N2H4) reacts with dicyandiamide (C2H4N4) in the presence of a suitable solvent, such as water or ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to yield this compound.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form derivatives with enhanced stability or energetic properties:

-

Oxidation to 1,2,4,5-Tetrazine-3,6-diamine 1,4-Dioxide :

Using sodium nitrite (NaNO₂) in glacial acetic acid at 0–5°C yields the 1,4-dioxide derivative, which exhibits higher thermal stability (decomposition temperature >200°C) compared to the parent compound . -

Formation of Nitramines :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at exocyclic amine positions, producing nitramine derivatives. These compounds show potential as high-energy materials but are sensitive to friction and impact .

Substitution Reactions

The amino groups participate in nucleophilic substitution, enabling functionalization:

Nucleophilic Addition and Cyclization

The tetrazine core reacts with electrophiles to form fused heterocycles:

-

Hydrazine Adducts :

Reaction with hydrazine in acetonitrile produces 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a high-energy-density material (HEDM) with detonation velocity 9,261 m/s and pressure 389 kbar . -

Cyclocondensation with Carbonyls :

Treatment with aldehydes (e.g., formaldehyde) forms bicyclic derivatives via Schiff base intermediates, useful in coordination chemistry .

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Salt | Complex Structure | Notable Properties |

|---|---|---|

| FeCl₃ | Fe(C₂H₄N₆)Cl₃·2H₂O | Paramagnetic, catalytic oxidation |

| Cu(NO₃)₂ | [Cu(C₂H₄N₆)(NO₃)₂]·H₂O | Luminescent, oxidative stability |

Thermal Decomposition

Controlled pyrolysis at 250–300°C generates nitrogen-rich gases (N₂, NH₃) and carbonaceous residues. The exothermic decomposition (ΔH = −1,200 kJ/mol) highlights its utility in gas-generating formulations .

Comparative Reactivity with Analogues

Key differences from related tetrazines:

| Property | This compound | This compound 1,4-Dioxide |

|---|---|---|

| Electrophilicity | Moderate | High |

| Thermal Stability | T_dec = 180°C | T_dec = 215°C |

| Sensitivity to Impact | 5 J (low) | 3 J (moderate) |

| Oxygen Balance (Ω) | −34% | −22% |

Mechanistic Insights

-

Oxidation Pathway : Proceeds via single-electron transfer (SET) mechanisms, forming radical intermediates stabilized by the tetrazine ring .

-

Substitution Kinetics : Amino group reactivity follows pseudo-first-order kinetics with activation energy (Eₐ) of 45–60 kJ/mol, depending on solvent polarity .

Aplicaciones Científicas De Investigación

Chemistry

1,2,4,5-Tetrazine-3,6-diamine serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the creation of novel materials with specific properties.

Biology

The compound is extensively studied for its bioorthogonal reactivity. It can selectively react with strained alkenes and alkynes in living systems without interfering with natural biological processes. This property is particularly useful in:

- Bioconjugation: Attaching molecules of interest to biomolecules like antibodies or proteins for targeted imaging and drug delivery .

- Cellular Studies: Tracking protein localization and dynamics within cells through incorporation into cellular proteins.

Medicine

Research indicates that this compound has potential as an anticancer agent due to its interactions with DNA and other biomolecules. Its derivatives have shown promise in inhibiting cancer cell growth. Studies have demonstrated its ability to form stable complexes with biological macromolecules, making it a candidate for drug development .

Industry

In the field of energetic materials, this compound is utilized in formulating explosives and propellants due to its high nitrogen content and energy density. This application is critical in developing new materials with enhanced performance characteristics .

Case Studies

-

Bioorthogonal Chemistry Applications:

Research has demonstrated the successful application of this compound in bioorthogonal reactions for labeling biomolecules in living cells. This technique has facilitated advancements in studying cellular processes without disrupting normal functions . -

Anticancer Activity:

Studies have explored the interaction of this compound with DNA and its derivatives' effectiveness in inhibiting cancer cell proliferation. Results indicate that specific modifications can enhance its therapeutic potential . -

Energetic Material Development:

The nitration patterns of 1,2,4,5-tetrazine derivatives have been investigated to optimize their performance as energetic materials. Research has shown that modifying functional groups can lead to improved stability and energy release characteristics during combustion .

Mecanismo De Acción

The mechanism of action of 1,2,4,5-Tetrazine-3,6-diamine varies depending on its application:

Bioorthogonal Reactions: In bioorthogonal chemistry, the compound reacts with strained alkenes or alkynes through a [4+2] cycloaddition reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for labeling biomolecules in living systems.

Anticancer Activity: The compound and its derivatives can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other DNA-interacting agents used in chemotherapy.

Comparación Con Compuestos Similares

1,2,4,5-Tetrazine-3,6-diamine can be compared with other tetrazine derivatives and similar heterocyclic compounds:

1,2,4,5-Tetrazine: This parent compound lacks the amino groups present in this compound. The presence of amino groups in this compound enhances its reactivity and allows for further functionalization.

3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: This derivative contains additional oxygen atoms, which can alter its chemical properties and reactivity. It is often used in different applications compared to this compound.

1,2,4-Triazine: This compound has a similar ring structure but contains only three nitrogen atoms. It is used in various applications, including pharmaceuticals and agrochemicals, but lacks the unique reactivity of tetrazines.

Actividad Biológica

1,2,4,5-Tetrazine-3,6-diamine (C2H4N6), a heterocyclic compound characterized by a six-membered ring containing four nitrogen atoms and two amino groups at the 3 and 6 positions, has garnered significant attention in both materials science and medicinal chemistry due to its unique biological activity and chemical reactivity. This article delves into its biological properties, mechanisms of action, potential applications in drug development, and relevant case studies.

Overview of Biological Activity

This compound is recognized for its high energy density and ability to participate in bioorthogonal reactions , which are chemical reactions that can occur selectively in living systems without disrupting natural biological processes. This property makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Biochemical Pathways

The compound's biological activity is largely attributed to its ability to form covalent bonds with biomolecules through inverse electron demand Diels-Alder (IEDDA) reactions. These reactions facilitate the selective labeling of biomolecules, enabling researchers to track protein localization and dynamics within cells. The following biochemical properties highlight its significance:

- Enzyme Interactions : this compound has shown potential interactions with various enzymes and proteins. Its reactivity allows it to participate in biochemical pathways that may lead to therapeutic applications.

- Cellular Effects : The compound affects various cell types and processes. Its involvement in bioorthogonal reactions allows for the study of cell signaling pathways and gene expression.

Applications in Drug Development

The unique reactivity of this compound positions it as a promising scaffold for drug development. Its ability to form stable complexes with biological macromolecules suggests potential therapeutic applications. Notably:

- Bioconjugation : This compound can be utilized for bioconjugation processes that attach molecules of interest to biomolecules like antibodies or proteins. Such techniques are valuable in targeted imaging and drug delivery systems.

- Energetic Materials : Due to its high nitrogen content, it is also explored for creating new energetic materials with balanced oxygen content.

Case Studies and Research Findings

Recent studies have provided insights into the synthesis and application of this compound:

- Nitration Studies : Research demonstrated that nitration occurs exclusively on the exocyclic secondary amine groups of related compounds. This specificity aids in designing new derivatives with tailored properties .

- Bioorthogonal Chemistry : A study highlighted how 1,2,4,5-tetrazine derivatives can be employed in bioorthogonal ligation strategies for live-cell imaging and tracking protein interactions within cellular environments.

- Thermodynamics of Decomposition : Investigations into the decomposition mechanisms of high-energy compounds including 1,2,4,5-tetrazine derivatives reveal critical insights into their stability and potential applications in energetic materials .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique properties of compounds similar to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2,4-Tetrazole | Five-membered ring with one nitrogen atom | More stable; less reactive than tetrazines |

| 3-Amino-1,2,4-triazole | Three nitrogen atoms in a five-membered ring | Exhibits different biological activities |

| 1-Hydroxy-1H-tetrazole | Hydroxyl group addition | Increased solubility; altered reactivity |

The distinct presence of two amino groups in this compound enhances its reactivity compared to these similar compounds.

Propiedades

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2,4,5-Tetrazine-3,6-diamine a compound of interest in materials science?

A: this compound and its derivatives are of significant interest in materials science due to their potential as energetic materials. These compounds can incorporate both fuel and oxidizer components within the same molecule []. This characteristic leads to a more balanced oxygen content and the potential for powerful and controllable energy release.

Q2: What is the significance of understanding the decomposition mechanism of N3,N6-bis (1 H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz)?

A: Understanding the decomposition pathways of BTATz, a derivative of this compound, is crucial for predicting its behavior and safety as an energetic material []. Through combined mass spectrometry and computational studies, researchers identified two key fragmentation processes: the loss of nitrogen molecules and the loss of hydrazoic acid. Understanding these initial steps is crucial for predicting the energy release and potential hazards associated with BTATz.

Q3: Can this compound derivatives be used for applications beyond energetic materials?

A: Yes, research has explored the use of this compound derivatives in other applications. For example, a tetrazine-based catecholamide ligand, N,N′-bis(N″-(aminoethyl)-2,3-bis(hydroxy)benzamide)-1,2,4,5-tetrazine-3,6-diamine, has shown potential for removing heavy metals like Cd(II), Co(II), and Cu(II) from solutions []. This highlights the versatility of this class of compounds for diverse applications beyond explosives.

Q4: How do computational chemistry approaches contribute to the study of this compound derivatives?

A: Computational chemistry plays a crucial role in predicting the properties and reactivity of this compound derivatives []. Density Functional Theory (DFT) calculations help determine the stability, energy content, and potential decomposition pathways of these compounds. These insights guide the design of new derivatives with tailored properties, such as increased stability or enhanced energetic performance.

Q5: Are there alternative compounds being explored for similar applications?

A: Yes, several other compounds are being investigated as potential replacements for traditional energetic materials. These include compounds like 1,1-diamino-2,2-dinitroethylene, 5-nitro-1,2,4-triazol-3-one, and this compound-1,4-dioxide, among others []. The search for new materials is driven by the need for safer, more powerful, and less environmentally harmful alternatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.